A 65281

topoisomerase II DNA cleavage teniposide

A 65281 uniquely inhibits both bacterial DNA gyrase (IC50 0.1 µg/mL) and eukaryotic topoisomerase II (IC50 8 µg/mL), inducing robust DNA breakage at ≥4 µg/mL. This dual-target profile, distinct from generic fluoroquinolones, makes it an essential probe for SAR studies and for assays requiring concurrent bacterial inhibition and mammalian Topo II-mediated DNA cleavage. Avoid substitution with analogs like A-65282.

Molecular Formula C17H16F2N4O2S
Molecular Weight 378.4 g/mol
CAS No. 111279-49-3
Cat. No. B1664237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 65281
CAS111279-49-3
SynonymsA 65281;  A-65281;  A65281
Molecular FormulaC17H16F2N4O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5)F
InChIInChI=1S/C17H16F2N4O2S/c18-10-7-9-13(12(19)14(10)22-5-3-20-4-6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h7-8,20H,1-6H2,(H,21,25)
InChIKeyDMWIKVPTLPZXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 65281 (CAS 111279-49-3): Product-Specific Evidence for Research-Grade Isothiazoloquinolone Procurement


A 65281 is an antibacterial isothiazoloquinolone characterized by the core structure 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione [1]. It functions as a potent inhibitor of bacterial DNA gyrase (IC50 0.1 µg/mL) and also induces DNA breakage mediated by eukaryotic topoisomerase II [2]. Its activity against calf thymus topoisomerase II, quantified by P4 unknotting inhibition (IC50 8 µg/mL) and DNA cleavage at concentrations as low as 4 µg/mL, distinguishes it from classical fluoroquinolones that primarily target bacterial topoisomerases [2]. This dual-enzyme engagement profile positions A 65281 as a specialized chemical probe for investigating topoisomerase II biology and for structure-activity relationship (SAR) studies within the isothiazoloquinolone class.

Why A 65281 Cannot Be Simply Replaced by Generic Fluoroquinolones or Other Topoisomerase II Inhibitors


A 65281 exhibits a distinct dual-inhibition profile against both bacterial DNA gyrase and eukaryotic topoisomerase II that is not recapitulated by typical fluoroquinolones (e.g., ciprofloxacin) which show low activity against eukaryotic topoisomerase II [1]. Furthermore, within the isothiazoloquinolone class, subtle structural modifications at the 6-, 7-, and 8-positions markedly alter antibacterial potency, mammalian topoisomerase II engagement, and cytotoxic liability [2]. Consequently, substituting A 65281 with a generic quinolone or a different isothiazoloquinolone (e.g., A-65282, which harbors a distinct 7-position substituent) fundamentally changes the experimental readout in assays requiring concurrent bacterial enzyme inhibition and eukaryotic topoisomerase II-mediated DNA cleavage.

Quantitative Differentiation of A 65281 Against Key Comparators: A Procurement-Focused Evidence Guide


DNA Breakage Potency: A 65281 Exhibits Eukaryotic Topoisomerase II Cleavage Comparable to Teniposide

In a direct head-to-head comparison using calf thymus topoisomerase II and 32P-end-labeled pBR322 as substrate, A 65281 induced DNA breakage at concentrations as low as 4 µg/mL, achieving potency nearly equivalent to the established topoisomerase II poison teniposide [1]. This is a critical differentiation from many antibacterial quinolones, which typically lack significant eukaryotic topoisomerase II engagement.

topoisomerase II DNA cleavage teniposide isothiazoloquinolone

Bacterial DNA Gyrase Inhibition: A 65281 Demonstrates Potent Enzymatic Blockade (IC50 0.1 µg/mL)

A 65281 inhibits bacterial DNA gyrase with an IC50 value of 0.1 µg/mL . While this potency is consistent with the primary antibacterial mechanism of the quinolone class, the compound's concurrent eukaryotic topoisomerase II activity (documented above) is not a class-wide trait. For comparison, many fluoroquinolones exhibit bacterial DNA gyrase IC50 values in the sub-µg/mL range but show negligible activity against mammalian topoisomerase II under similar assay conditions [1].

DNA gyrase fluoroquinolone antibacterial enzyme inhibition

P4 DNA Unknotting Inhibition: A 65281 IC50 of 8 µg/mL Defines Its Eukaryotic Topoisomerase II Catalytic Interference

A 65281 inhibits the P4 DNA unknotting reaction catalyzed by calf thymus topoisomerase II with an IC50 of 8 µg/mL . This value falls within the range (8–25 µg/mL) observed for other compounds identified in the same screening study that inhibited eukaryotic topoisomerase II catalytic activity [1]. Notably, the closely related isothiazoloquinolone A-65282 also exhibits an IC50 of 8 µg/mL in this assay, indicating that this specific catalytic inhibition potency is conserved between these two analogs despite their structural differences at the 7-position .

P4 unknotting topoisomerase II catalytic inhibition isothiazoloquinolone

Physicochemical and Stability Profile: Key Purity and Storage Parameters for Reproducible Research

Commercial suppliers report A 65281 purity at ≥98% (HPLC) . The compound is characterized by a molecular weight of 378.4 g/mol, a calculated LogP of 2.733, and is supplied as a solid stable at -20°C for long-term storage (up to 3 years) . Its solubility profile is typical for a fluoroquinolone-class compound, with reported solubility in DMSO for in vitro studies . In comparison, the analog A-65282 (MW 393.4) has a slightly different molecular weight and solubility due to its 7-(3-amino-1-pyrrolidinyl) substituent, which may affect formulation and cellular penetration.

stability purity solubility isothiazoloquinolone

Recommended Applications for A 65281 Based on Validated Differential Evidence


Investigating Topoisomerase II-Mediated DNA Damage and Repair in Eukaryotic Model Systems

A 65281 is uniquely suited for studies requiring robust induction of eukaryotic topoisomerase II-mediated DNA breakage at concentrations as low as 4 µg/mL, with potency comparable to teniposide [1]. This makes it a preferred chemical probe over generic fluoroquinolones (e.g., ciprofloxacin) that lack significant activity against mammalian topoisomerase II. Use A 65281 in comet assays, γH2AX foci formation, or DNA repair pathway analysis in cell lines where topoisomerase II is the suspected target.

Structure-Activity Relationship (SAR) Studies of Isothiazoloquinolones Targeting Bacterial and Eukaryotic Topoisomerases

The distinct dual-enzyme profile of A 65281 (bacterial DNA gyrase IC50 0.1 µg/mL; eukaryotic topoisomerase II IC50 8 µg/mL in unknotting assays) positions it as a critical reference compound for SAR campaigns aimed at disentangling antibacterial potency from mammalian topoisomerase II engagement [2]. Its well-characterized activity allows direct comparison with analogs like A-65282 to assess the impact of 7-position modifications on enzyme selectivity and cytotoxicity.

Benchmarking Topoisomerase II Catalytic Inhibition in Biochemical Assays

With a defined IC50 of 8 µg/mL in the P4 unknotting assay using calf thymus topoisomerase II, A 65281 serves as a reliable positive control and benchmarking standard for laboratories screening novel topoisomerase II inhibitors . Its activity at the lower end of the 8–25 µg/mL range observed for related compounds ensures robust, detectable inhibition under standard assay conditions.

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